molecular formula C18H20N4O4S B6537889 methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 1021255-63-9

methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6537889
CAS No.: 1021255-63-9
M. Wt: 388.4 g/mol
InChI Key: WKMMHINHGHJHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a pyridazine ring, which is known for its diverse pharmacological activities. This compound is part of a broader class of heterocyclic compounds that have shown significant potential in medicinal chemistry due to their biological activities .

Preparation Methods

The synthesis of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a γ-keto acid with methyl hydrazine in boiling ethanol to form the pyridazine ring . . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

These compounds share the pyridazine core but differ in their substituents, leading to variations in their biological activities and applications

Biological Activity

Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 364.42 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Compound TypeCancer TypeMechanism of ActionReference
Pyridazine DerivativesBreast CancerInduction of apoptosis via MAPK pathway
Pyridazine DerivativesLung CancerInhibition of PI3K/Akt signaling
Methyl Ester VariantsVariousCytotoxic effects on tumor cells

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds containing sulfanyl groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study: Anti-inflammatory Activity

A study demonstrated that a related pyridazine compound significantly reduced inflammation in a murine model of arthritis, highlighting its potential therapeutic application in inflammatory diseases. The compound was shown to decrease the levels of inflammatory markers and improve clinical scores in treated animals.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases involved in cancer progression.
  • Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Pathways : The compound likely interacts with multiple cellular signaling pathways, leading to altered cellular responses.

Properties

IUPAC Name

methyl 4-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11(2)17(24)20-14-8-9-16(22-21-14)27-10-15(23)19-13-6-4-12(5-7-13)18(25)26-3/h4-9,11H,10H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMHINHGHJHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.